molecular formula C10H10N2O2 B170986 2,3-Dimethoxyquinoxaline CAS No. 6333-43-3

2,3-Dimethoxyquinoxaline

Cat. No.: B170986
CAS No.: 6333-43-3
M. Wt: 190.2 g/mol
InChI Key: CRAYFGFTLBTRRS-UHFFFAOYSA-N
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Description

2,3-Dimethoxyquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2O2. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The structure of this compound consists of a quinoxaline core with two methoxy groups attached at the 2 and 3 positions.

Mechanism of Action

Target of Action

2,3-Dimethoxyquinoxaline has been found to exhibit significant antibacterial activity . The primary targets of this compound are bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes . These bacteria are responsible for various infections in humans, and the ability of this compound to inhibit their growth makes it a potential candidate for antibacterial therapy.

Mode of Action

It is believed that the presence of an electronegative group on the quinoxaline moiety increases the antimicrobial activities of the tested compounds . This suggests that the compound may interact with its targets by forming bonds with electropositive sites on the bacterial cell, leading to disruption of essential processes and ultimately cell death.

Biochemical Pathways

These include antibiotic, antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, kinase inhibition, antimycobacterial, antidepressant, antitumor, and antidiabetic activities

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth . Certain derivatives of the compound have demonstrated good inhibition for antibacterial activity . This suggests that the compound may have potential therapeutic applications in the treatment of bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxyquinoxaline typically involves the condensation of 2,3-diaminotoluene with dimethyl oxalate under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the quinoxaline ring . Another method involves the cyclization of o-phenylenediamine with dimethyl carbonate in the presence of a catalyst such as zinc chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxyquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

2,3-dimethoxyquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-13-9-10(14-2)12-8-6-4-3-5-7(8)11-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAYFGFTLBTRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2N=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30284710
Record name 2,3-Dimethoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6333-43-3
Record name 6333-43-3
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dimethoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethoxyquinoxaline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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